Methyl [3,3'-bipyridine]-5-carboxylate
Description
Historical Trajectory and Contemporary Relevance of Bipyridine Ligands in Chemical Research
Bipyridine ligands, a class of aromatic organic compounds, have a rich history in coordination chemistry, dating back to the late 19th century. Their ability to form stable complexes with a wide array of metal ions has made them indispensable tools in both fundamental and applied research. Initially, their primary use was in the field of analytical chemistry for the colorimetric determination of metals. However, the discovery of the unique photophysical and electrochemical properties of their metal complexes, particularly those of ruthenium, sparked a revolution in various scientific disciplines.
In contemporary research, bipyridine ligands are at the forefront of developing new technologies. They are integral components in the design of photosensitizers for solar energy conversion, luminescent materials for organic light-emitting diodes (OLEDs), and catalysts for a myriad of organic transformations. The ability to systematically modify the bipyridine scaffold with different functional groups allows for the fine-tuning of the electronic and steric properties of their metal complexes, enabling precise control over their reactivity and physical characteristics.
The Distinct Role of Carboxylate Functionalization within Bipyridine Frameworks
The introduction of a carboxylate group onto the bipyridine framework, as seen in Methyl [3,3'-bipyridine]-5-carboxylate, adds another layer of functionality and versatility. The carboxylate group can act as an additional coordination site, leading to the formation of polynuclear or polymeric structures with unique topologies and properties. This has been instrumental in the development of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and heterogeneous catalysis. nih.govnih.govrsc.org
Furthermore, the carboxylate group can be readily converted into other functional groups, such as amides or esters, providing a handle for further chemical modification. This versatility is crucial for the synthesis of more complex molecular architectures and for anchoring the bipyridine ligand to surfaces or integrating it into larger supramolecular assemblies. The electronic nature of the carboxylate group also influences the photophysical properties of the corresponding metal complexes, often affecting their emission wavelengths and quantum yields. nih.govrsc.orgmdpi.com
Positioning this compound in Modern Research Frontiers
This compound, with its specific substitution pattern, is strategically positioned to contribute to several modern research frontiers. The 3,3'-bipyridine (B1266100) isomer offers a different coordination geometry compared to the more common 2,2'-bipyridine (B1663995), which can lead to novel structural motifs and reactivity in its metal complexes. The methyl ester of the carboxylate group provides a reactive site for further functionalization, allowing for its incorporation into more complex systems.
Current research efforts are exploring the use of asymmetrically substituted bipyridine ligands like this compound in the development of:
Advanced Catalysts: The unique steric and electronic properties of its metal complexes could lead to catalysts with enhanced selectivity and activity for challenging organic reactions. rsc.orgnih.gov
Luminescent Materials: The specific electronic perturbations induced by the methyl carboxylate group could result in materials with tailored photophysical properties for applications in sensing, imaging, and lighting. nih.govrsc.orgmdpi.com
Functional Materials: As a versatile building block, it can be used to construct novel MOFs, polymers, and supramolecular assemblies with specific functions for applications in areas such as solar energy conversion and electronics.
While specific, in-depth research on this compound is still emerging, the foundational knowledge of bipyridine and carboxylate chemistry strongly suggests its significant potential in advancing these exciting fields of chemical science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-pyridin-3-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-5-10(7-14-8-11)9-3-2-4-13-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEQREMGDGWXCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554858 | |
| Record name | Methyl [3,3'-bipyridine]-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113893-00-8 | |
| Record name | Methyl [3,3'-bipyridine]-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coordination Chemistry of Methyl 3,3 Bipyridine 5 Carboxylate As a Ligand
Ligand Design Principles and Multimodal Coordination
The unique arrangement of donor atoms and functional groups in Methyl [3,3'-bipyridine]-5-carboxylate dictates its behavior as a ligand. Its design incorporates both the classic bipyridine scaffold and a potentially coordinating ester group, allowing for diverse interactions with metal centers.
The primary and most well-understood coordination mode of bipyridine ligands is the formation of a chelate ring by binding a single metal center through both nitrogen atoms. wikipedia.org this compound is expected to readily engage in this bidentate N,N'-chelation. The 3,3'-bipyridine (B1266100) core, unlike the more rigid 2,2'-bipyridine (B1663995), possesses significant conformational flexibility, allowing the two pyridine (B92270) rings to rotate around the central C-C bond. This flexibility enables the ligand to adapt to the preferred coordination geometry of various metal ions, accommodating different bite angles and forming stable five-membered chelate rings. This N,N'-chelation is fundamental to the formation of stable complexes with a wide range of transition metals, which is crucial for applications in catalysis and materials synthesis. wikipedia.org
Beyond the primary bipyridine chelation, the methyl carboxylate group at the 5-position introduces the possibility of additional coordination modes. Carboxylate groups are known to coordinate to metals in several ways, including monodentate (κ¹), bidentate (κ²), or bridging fashions. wikipedia.org While ester groups are generally weaker donors than carboxylates, the carbonyl oxygen atom can still participate in coordination, potentially leading to a tridentate N,N',O-coordination mode or acting as a bridging site between metal centers.
However, the participation of the ester group is not guaranteed. In some complex structures involving similar functionalized bipyridines, the carbonyl oxygen has been observed to remain uncoordinated. acs.org Conversely, in studies of 4,4'-bipyridine-2-carboxylic acid, the carboxylate group is an active participant in the coordination sphere. rsc.org The likelihood of the ester group's involvement for this compound would depend on factors such as the Lewis acidity of the metal ion, the solvent system, and the presence of competing ligands.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Donor Atoms Involved | Potential Role |
|---|---|---|---|
| Bidentate Chelation | The two nitrogen atoms of the bipyridine core bind to a single metal center. | N,N' | Formation of mononuclear complexes. |
| Monodentate Bridging | Each nitrogen atom coordinates to a different metal center. | N,N' (separately) | Assembly of polynuclear chains or frameworks. |
| Tridentate Chelation | The two bipyridine nitrogens and the carbonyl oxygen of the ester group bind to a single metal. | N,N',O | Formation of highly stable mononuclear complexes. |
| Bridging via Ester | The bipyridine moiety chelates one metal while the ester oxygen coordinates to another. | N,N' and O | Linking of metal centers into dinuclear or polynuclear structures. |
The affinity of a ligand for a metal ion is governed by a combination of steric and electronic effects. nih.gov The introduction of a methyl carboxylate substituent onto the 3,3'-bipyridine framework significantly modifies these properties compared to the parent ligand.
Electronic Effects: The methyl carboxylate group is an electron-withdrawing group. This effect reduces the electron density on the pyridine rings, thereby decreasing the basicity of the nitrogen donor atoms. wikipedia.org A decrease in basicity generally leads to weaker σ-donation to the metal center. However, this is often coupled with an enhancement of the ligand's π-acceptor properties. nih.gov For complexes with metals in low oxidation states (e.g., Ru(II), Re(I)), this enhanced π-acidity can strengthen the metal-ligand bond through back-bonding, influencing the complex's photophysical and electrochemical properties, such as its metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org
Synthesis and Structural Characterization of Metal Complexes
The multimodal coordination potential of this compound allows for the construction of both simple mononuclear species and more complex, higher-order structures.
The reaction of this compound with transition metal precursors is expected to readily yield mononuclear complexes. In these species, the ligand typically acts as a bidentate N,N'-chelator. For example, with metal ions that favor octahedral geometry, such as Ru(II) or Fe(II), one could synthesize complexes of the type [M(L)₃]²⁺ or mixed-ligand species like [M(L)₂(X)₂], where L is the bipyridine ligand and X is a co-ligand (e.g., chloride, cyanide). wikipedia.orgmdpi.com Similarly, metals favoring tetrahedral or square planar geometries, like Cu(I) or Pt(II) respectively, would also form stable mononuclear complexes. nih.govnih.gov The synthesis of such complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent. mdpi.comrsc.org
Table 2: Representative Mononuclear Complexes with Related Bipyridine Ligands
| Metal Ion | Ligand Type | Example Complex Formula | Coordination Geometry | Reference |
|---|---|---|---|---|
| Ruthenium(II) | Substituted Bipyridine | [Ru(bpy)₂(salicylate)]⁺ | Octahedral | mdpi.com |
| Copper(I) | Phenyl-bipyridine | [Cu(L)(PPh₃)I] | Tetrahedral | nih.gov |
| Platinum(II) | Bidentate Amine | [Pt(L)Cl₂] | Square Planar | nih.gov |
| Lanthanide(III) | Mixed Bipyridine | [Ln(bpy)(bimpy)(NO₃)₃] | --- | nih.gov |
The flexible nature of the 3,3'-bipyridine linkage, which allows the two pyridine rings to point in different directions, makes it an excellent candidate for bridging multiple metal centers. This capability allows this compound to act as a ditopic ligand, facilitating the self-assembly of dinuclear, polynuclear, or coordination polymer structures. acs.orgacs.orgchemrxiv.org
In such assemblies, the ligand would typically bridge two metal centers, with each pyridine ring coordinating to a different metal. This can lead to the formation of discrete dinuclear macrocycles or extended one-, two-, or three-dimensional coordination polymers. acs.orgnih.gov The synthesis of these higher-order structures often involves careful selection of metal-to-ligand ratios and reaction conditions to control the final architecture. mdpi.com The potential for the carboxylate ester group to also engage in bridging interactions further increases the variety of possible polynuclear structures. rsc.org
Advanced Characterization Techniques for Coordination Compounds (General Methodologies)
The characterization of coordination compounds involving ligands like this compound relies on a suite of advanced analytical techniques to elucidate their structure, bonding, and electronic properties. elsevierpure.comlibretexts.org These methods provide a comprehensive understanding of the coordination environment around the metal center. researchgate.net
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in confirming the ligand framework and probing changes upon coordination to a metal ion. libretexts.org In diamagnetic complexes, shifts in the proton and carbon signals of the bipyridine and carboxylate moieties can indicate the coordination sites. For paramagnetic complexes, NMR can still provide information, though the signals are often significantly broadened and shifted. numberanalytics.comnih.gov
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is crucial for identifying the coordination modes of the ligand. researchgate.net The stretching frequencies of the C=N bonds in the bipyridine rings and the C=O and C-O bonds of the carboxylate group are particularly informative. mdpi.comresearchgate.net A shift in these frequencies upon complexation provides direct evidence of coordination. researchgate.net The difference between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group can help distinguish between monodentate, bidentate, and bridging coordination modes. mdpi.comrsc.org
UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the coordination compound. numberanalytics.com Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) bands are often observed in the UV-Vis spectra of transition metal complexes with bipyridine ligands. wikipedia.org These transitions provide insights into the electronic structure and the nature of the metal-ligand interaction. numberanalytics.com The appearance of new absorption bands or shifts in existing bands upon complexation confirms the formation of the coordination compound. rsc.org
Luminescence/Fluorescence Spectroscopy: For complexes with emissive metal centers, such as certain lanthanides or ruthenium, luminescence spectroscopy is a powerful tool. It can be used to study the photophysical properties of the complexes and to probe the efficiency of energy transfer from the ligand to the metal ion. nih.gov
Structural Methods:
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of a crystalline coordination compound. libretexts.orgvjs.ac.vn It provides information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, offering an unambiguous depiction of the complex's solid-state structure. vjs.ac.vn
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the bulk purity of a crystalline sample and to identify the crystalline phases present. mdpi.com
Other Important Techniques:
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its composition and stoichiometry. acs.org
Elemental Analysis: This technique determines the percentage composition of elements (typically C, H, N) in the compound, providing further evidence for the proposed formula of the complex. acs.org
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the coordination compounds and to identify the presence of solvent molecules within the crystal lattice. researchgate.netmdpi.com
Cyclic Voltammetry (CV): CV is an electrochemical technique used to investigate the redox properties of the metal complexes. wikipedia.org It can reveal information about the stability of different oxidation states of the metal ion and the reversibility of redox processes. acs.org
These techniques, often used in combination, provide a detailed and multifaceted understanding of the coordination compounds formed with this compound.
Investigations with Diverse Metal Ions
The versatile coordination behavior of this compound, featuring both a bipyridine unit and a carboxylate group, allows for the formation of complexes with a wide array of metal ions.
Transition Metal Complexes (e.g., Ruthenium, Iridium, Copper, Zinc, Cadmium, Iron, Cobalt, Manganese)
The coordination chemistry of bipyridine-based ligands with transition metals is extensive and well-documented. wikipedia.org These complexes often exhibit interesting photophysical, electrochemical, and catalytic properties.
Ruthenium (Ru): Ruthenium complexes with bipyridine ligands are renowned for their rich photochemistry and redox activity. wikipedia.org The tris(bipyridine)ruthenium(II) core, [Ru(bpy)₃]²⁺, is a classic example of a photosensitizer. acs.orgwikipedia.org The introduction of a carboxylate group, as in this compound, can be used to anchor the complex to surfaces or to modulate its electronic properties. cyanagen.com While specific studies on this compound with ruthenium are not abundant in the provided results, the general principles of ruthenium-bipyridine chemistry suggest that it would form stable complexes with potential applications in areas like solar energy conversion and catalysis. wikipedia.orgnih.gov The synthesis of such complexes often involves reacting a ruthenium precursor, like ruthenium(III) chloride, with the ligand. nih.gov
Iridium (Ir): Iridium complexes with bipyridine-type ligands are also of significant interest, particularly in the context of organic light-emitting diodes (OLEDs) and photoredox catalysis, owing to their strong spin-orbit coupling and high phosphorescence quantum yields.
Copper (Cu): Copper(II) readily forms complexes with bipyridine and carboxylate ligands. nih.govnih.govrsc.org The coordination geometry around the copper center can vary, with square-pyramidal and distorted octahedral geometries being common. nih.govacs.org The carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion, leading to the formation of mononuclear, dinuclear, or polynuclear structures. acs.org For example, a copper(II) complex with a related bipyridine and a carboxylate ligand resulted in a five-coordinate, square-pyramidal geometry. nih.gov The interplay between the bipyridine and carboxylate functionalities can lead to complex structures with interesting magnetic properties, often exhibiting antiferromagnetic coupling between copper centers in multinuclear complexes. acs.org
Zinc (Zn) and Cadmium (Cd): Zinc(II) and Cadmium(II), having d¹⁰ electronic configurations, are diamagnetic and colorless. Their complexes with bipyridine and carboxylate ligands are often studied for their structural diversity and potential applications in luminescent materials. nih.gov Cadmium(II) coordination polymers with mixed bipyridine and carboxylate ligands have been shown to act as luminescent sensors for metal ions. nih.gov
Iron (Fe), Cobalt (Co), and Manganese (Mn): These first-row transition metals form a variety of complexes with bipyridine ligands. wikipedia.orgnih.gov The stability of these complexes generally follows the Irving-Williams series. The redox activity of these metals makes their bipyridine complexes suitable for catalytic applications. Iron(II) and iron(III) complexes with bipyridine derivatives have been extensively studied, with [Fe(bpy)₃]²⁺ being a well-known example. wikipedia.orgglobalscientificjournal.com The magnetic properties of these complexes are of particular interest, with high-spin and low-spin configurations being possible depending on the ligand field strength. nih.gov Manganese complexes with mixed bipyridine and penicillin G ligands have also been synthesized and characterized. researchgate.net
Lanthanide Ion Complexation
The coordination chemistry of lanthanide ions with bipyridine-carboxylate ligands is driven by the potential to create luminescent materials. mdpi.comnih.govmdpi.com Lanthanide ions possess unique photophysical properties, including sharp emission bands and long luminescence lifetimes. rsc.org However, their f-f transitions are often weak. Organic ligands, like this compound, can act as "antennas," absorbing light and efficiently transferring the energy to the lanthanide ion, which then luminesces. rsc.orgrsc.org
Studies on related bipyridine-carboxylate ligands have shown that the stability of the lanthanide complexes can be influenced by the structure of the ligand, such as the length of a carboxylic arm. mdpi.com For instance, a shorter arm can lead to the formation of more stable chelate rings. mdpi.com The luminescence properties of the resulting complexes are highly dependent on the efficiency of the energy transfer from the ligand to the lanthanide ion. nih.gov For example, terbium(III) complexes often exhibit strong green luminescence due to effective energy transfer from the ligand's triplet state. nih.gov
Studies on the Thermodynamic and Kinetic Stability of Metal Complexes
The thermodynamic and kinetic stability of metal complexes are crucial parameters that determine their suitability for various applications. Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions, while kinetic stability relates to the rate at which the complex undergoes ligand exchange or decomposition reactions. globalscientificjournal.commdpi.com
For bipyridine complexes of transition metals, the thermodynamic stability is often quantified by the formation or stability constant (K). globalscientificjournal.com The stability of these complexes generally follows the Irving-Williams series for divalent metal ions: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. orientjchem.org The chelate effect of the bidentate bipyridine ligand contributes significantly to the high stability of these complexes compared to those with monodentate pyridine ligands. semanticscholar.org The addition of a carboxylate group can further enhance the stability through the formation of an additional chelate ring.
The kinetic stability of metal complexes is also a critical factor. For instance, ruthenium(II) tris(bipyridine) complexes are known for their kinetic inertness. wikipedia.org The rate of ligand dissociation is often slow, which is a desirable property for applications where the complex needs to remain intact over long periods. mdpi.com However, in some catalytic applications, a certain degree of lability might be required. The kinetic inertness of Al(III) complexes with pentadentate ligands has been studied by following their dissociation reactions. mdpi.com
Studies on the binding energies of transition metal cations with 2,2'-bipyridine have provided quantitative data on their thermodynamic stability. nih.gov These studies, often combining experimental techniques like guided-ion-beam tandem mass spectrometry with theoretical calculations, allow for the determination of sequential bond dissociation energies. nih.gov Such data reveals periodic trends in binding and helps in understanding the nature of the metal-ligand bond. nih.gov
The table below summarizes the bond dissociation energies (BDEs) for the third sequential binding of 2,2'-bipyridine to various divalent transition metal ions.
Data sourced from studies on the third-sequential binding energies of late first-row divalent transition-metal cations with 2,2'-bipyridine. nih.gov
This data quantitatively demonstrates the relative thermodynamic stabilities of these M(bpy)₃²⁺ complexes. nih.gov
Supramolecular Chemistry and Self Assembly of Methyl 3,3 Bipyridine 5 Carboxylate Systems
Exploitation of Non-Covalent Interactions in Supramolecular Architectures
The self-assembly of methyl [3,3'-bipyridine]-5-carboxylate and its derivatives into ordered supramolecular structures is primarily driven by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, collectively provide the necessary stability for the formation of large and complex assemblies. Key non-covalent forces at play include π-π stacking, hydrogen bonding, and halogen bonding.
π-π Stacking: The aromatic rings of the bipyridine core are electron-deficient, which facilitates attractive π-π stacking interactions. These interactions are a significant driving force in the packing of bipyridine-containing molecules in the solid state. For instance, in related bipyridine systems, these interactions dictate the formation of columnar or layered structures. Computational studies on non-covalent interactions involving aromatic rings have provided a deeper understanding of the impact of substituents and heteroatoms on these forces. researchgate.net
Hydrogen Bonding: While this compound itself lacks strong hydrogen bond donors, the nitrogen atoms of the pyridine (B92270) rings can act as hydrogen bond acceptors. In the presence of suitable donor molecules, such as solvents or co-formers, hydrogen bonds can play a crucial role in directing the self-assembly process. Furthermore, the oxygen atoms of the carboxylate moiety can also participate in weaker C-H···O hydrogen bonds, which have been shown to sustain the packing of related molecular structures. researchgate.net
Halogen Bonding: In halogenated derivatives of bipyridines, halogen bonds (X···N or X···O, where X is a halogen) can be a powerful tool for controlling supramolecular architecture. The introduction of halogen atoms onto the bipyridine frame can lead to the formation of highly directional and predictable interactions, guiding the assembly into specific motifs. Studies on 3,3′,5,5′-tetrabromo-4,4′-bipyridine have demonstrated the importance of N···X and X···X interactions in its crystal packing. mdpi.com
The interplay of these non-covalent interactions is complex and can be finely tuned by modifying the chemical structure of the building blocks. The understanding and strategic use of these forces are central to the rational design of novel supramolecular materials with desired properties.
Design and Engineering of Self-Assembled Systems
The unique structural features of this compound make it an attractive ligand for the construction of a variety of self-assembled systems, including metal-organic frameworks (MOFs), coordination polymers, and other complex superstructures.
This compound possesses two nitrogen atoms that can coordinate to metal ions, acting as a ditopic linker. This characteristic allows for its integration into the structure of MOFs and coordination polymers. MOFs are a class of porous materials constructed from metal ions or clusters connected by organic ligands. The use of bipyridine-based ligands in MOF synthesis is well-established, leading to materials with applications in gas storage, separation, and catalysis. researchgate.net
The combination of bipyridine and carboxylate functionalities in a single ligand is a common strategy for building robust and functional MOFs. While direct examples using this compound are not extensively documented, studies on analogous systems provide valuable insights. For example, coordination polymers have been successfully synthesized using 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid and 2,2'-bipyridine (B1663995), resulting in two- and three-dimensional supramolecular structures. nih.gov Similarly, the use of 4,4′-bipyridine-2-carboxylic acid has been shown to be effective in forming metal-containing building blocks for mixed-metal framework materials. rsc.org
The methyl ester group in this compound can influence the resulting framework's properties, such as pore size and functionality, compared to a carboxylic acid group. The ester may also participate in weaker interactions within the framework, further stabilizing the structure.
| Ligands | Metal Ion | Dimensionality | Key Structural Features | Reference |
|---|---|---|---|---|
| 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid, 2,2'-bipyridine | Cd(II) | 2D layer extended to 3D | π-π interactions | nih.gov |
| 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid, 2,2'-bipyridine | Mn(II) | 1D ladder extended to 3D | π-π interactions | nih.gov |
| 4,4′-bipyridine-2-carboxylic acid | Cu(II), Hg(II) | Not specified | Mixed-metal coordination polymer | rsc.org |
| (E)-methyl-3-(pyridine-X-yl)prop-2-enoate (X = 4, 3, 2) | - | Extended solid | Halogen bonding with C6I2Cl4 | acs.org |
The inherent chirality and rotational freedom around the C-C bond connecting the two pyridine rings in bipyridine derivatives can lead to the formation of helical structures upon coordination to metal ions or through self-assembly. While specific examples of helical structures formed from this compound are not prominent in the literature, related systems demonstrate this potential.
The steric and electronic properties of the substituents on the bipyridine rings play a critical role in determining the handedness and stability of such helical assemblies. For instance, the synthesis of tris-chelate ruthenium(II) complexes with 2,2'-bipyridine ligands functionalized with bulky ester side groups has been reported to show an unusual preference for the fac-isomer, which can be a precursor to more complex chiral architectures. nih.gov The steric bulk of the ester groups was found to influence the thermodynamic stability of the resulting isomers. nih.gov
The design of U-shaped bipyridine ligands has also been explored for the construction of discrete "plug-in-socket" assemblies with diboronic esters, showcasing the potential for creating complex, multi-component supramolecular structures. researchgate.netacs.orgnih.gov These examples highlight the versatility of bipyridine-based building blocks in generating a wide array of sophisticated supramolecular architectures beyond simple coordination polymers.
The Role of the Carboxylate Moiety in Directing Self-Assembly Processes
The carboxylate moiety, in this case a methyl ester, plays a multifaceted role in the self-assembly of this compound systems. Its influence extends from modifying the electronic properties of the bipyridine ligand to participating directly in non-covalent interactions.
Electronic Effects: The electron-withdrawing nature of the methyl carboxylate group influences the electron density of the pyridine rings. This, in turn, affects the strength of the coordination bonds with metal ions and the nature of the π-π stacking interactions.
Steric Hindrance: The size and orientation of the methyl ester group can impose steric constraints that guide the self-assembly process. As seen in related systems, bulky ester groups can dictate the stereochemistry of metal complexes, favoring the formation of specific isomers. nih.gov This steric influence is a key parameter in the design of predictable supramolecular structures.
| Compound/System | Role of Carboxylate/Ester | Observed Effect | Reference |
|---|---|---|---|
| Tris(5-ester-substituted-2,2'-bipyridine) ruthenium(II) complexes | Steric bulk | Preference for fac-isomer formation | nih.gov |
| Cocrystals of pyridine vinyl esters and 1,4-diiodoperchlorobenzene | Halogen bond acceptor | Competition with pyridine nitrogen, directing assembly | acs.org |
| Coordination polymers with tricarboxylic acid and 2,2'-bipyridine | Coordination and H-bonding | Formation of 2D and 3D networks | nih.gov |
Catalytic Applications Employing Methyl 3,3 Bipyridine 5 Carboxylate Complexes
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, benefits from the high selectivity and mild reaction conditions often achievable with well-defined molecular catalysts. youtube.com Bipyridine ligands are staples in this field, and the introduction of a carboxylate group can modulate the properties of the resulting metal complexes. nih.govrsc.org
Oxidative Transformations (e.g., Catalytic Epoxidation of Alkenes)
Complexes of bipyridine ligands are known to catalyze a variety of oxidative transformations. While direct studies on the epoxidation of alkenes using methyl [3,3'-bipyridine]-5-carboxylate complexes are not extensively documented, the broader class of bipyridine-ligated metal complexes is active in such reactions. For instance, ruthenium-based molecular catalysts incorporating a 2,2'-bipyridine-6-phosphonic acid-6'-carboxylic acid ligand have been shown to be highly efficient for water oxidation, a key process in artificial photosynthesis. nih.gov In these systems, the labile carboxylate group plays a crucial role by allowing water to bind to the metal center early in the catalytic cycle, which facilitates intramolecular proton-coupled electron transfer and lowers the oxidation potentials. nih.gov This suggests that the carboxylate moiety in this compound could similarly influence the mechanism of other oxidative processes.
Furthermore, research on other metal complexes, such as those of rhenium, has demonstrated that ligands containing quinoline (B57606) and isoquinoline (B145761) carboxylic acid derivatives can act as catalysts in the epoxidation of alkenes like cyclooctene. The catalytic efficiency in these systems is influenced by the specific structure of the ligand and its coordination to the metal center. Tin(IV) carboxylate complexes have also been shown to catalyze the oxidation of catechols. researchgate.net
Ligand Applications in Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com The performance of these catalytic systems is highly dependent on the nature of the ligand coordinated to the palladium center. Bipyridine-based ligands are frequently employed due to their ability to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. nih.govresearchgate.netchemrxiv.org The synthesis of highly substituted bipyridines has been achieved through palladium-catalyzed Suzuki cross-coupling reactions of pyridylboronic acids with heteroaryl halides. nih.gov
The electronic properties of the bipyridine ligand can be tuned by substituents, which in turn affects the catalytic activity. For example, the introduction of electron-donating or electron-withdrawing groups can influence the rates of oxidative addition and reductive elimination. While specific data for this compound in this context is limited, studies on related functionalized thieno[3,2-b]pyridine-2-carboxylates demonstrate their successful use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate novel compounds with potential biological activity. nih.gov
Below is a table summarizing representative palladium-catalyzed cross-coupling reactions using various bipyridine and related N-heterocyclic ligands, illustrating the scope and efficiency of such catalytic systems.
| Catalyst/Ligand | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Pd(dppf)Cl2 | Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | p-Tolyltrifluoroborate | Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | 84 | nih.gov |
| Pd(OAc)2/SPhos | 4-Bromo- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine | Arylboronic acid | 4-Aryl- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine | Good | chemrxiv.org |
| Pd(II)-NHC complex | Phenylboronic acid | Halo-aryl | Substituted biaryl | High | researchgate.net |
Exploration of Other Catalytic Transformations
Beyond oxidation and cross-coupling, bipyridine-based ligands are instrumental in a range of other catalytic reactions. Ruthenium complexes with pincer-type ligands derived from bipyridine are active in the hydrogenation of esters. researchgate.net Mechanistic studies on these systems reveal a cooperative role of the ligand, where the dearomatization and rearomatization of the pyridine (B92270) ring are involved in the catalytic cycle. researchgate.net The presence of a base was found to be beneficial, promoting a transesterification that leads to faster hydrogenation. researchgate.net This highlights the intricate interplay between the ligand, metal, and reaction conditions.
Heterogeneous Catalysis Incorporating Bipyridine Carboxylate Ligands
A significant advantage of heterogeneous catalysis is the ease of separation and recycling of the catalyst. youtube.com Bipyridine ligands, including those with carboxylate functionalities, can be immobilized on solid supports to create robust and reusable heterogeneous catalysts. acs.orgrsc.org
One approach involves the synthesis of organosilica nanotubes that incorporate bipyridine units directly into the framework. nih.gov These materials can then be metalated with iridium to generate highly active and durable catalysts for C-H oxidation and borylation reactions. nih.gov The nanotubular structure with isolated active sites enhances catalytic activity and stability compared to homogeneous analogues. nih.gov
Another strategy is the grafting of metal-bipyridine complexes onto supports like modified montmorillonite (B579905) K10 clay. rsc.org For instance, zinc and manganese bipyridine complexes have been supported on aminopropyl-functionalized clay and used as catalysts for the transesterification of β-keto esters. rsc.org The carboxylate group of a ligand like this compound could serve as an anchoring point for immobilization on a suitable support, paving the way for its application in heterogeneous catalysis. The use of metal-organic frameworks (MOFs) with mixed carboxylate and bipyridine ligands also represents a promising avenue for developing heterogeneous catalysts. acs.org
Fundamental Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of a catalytic reaction is crucial for the rational design of more efficient catalysts. For palladium-catalyzed cross-coupling reactions, the catalytic cycle is generally understood to involve oxidative addition, transmetalation, and reductive elimination. youtube.com The bipyridine ligand plays a critical role in each of these steps by modulating the electron density and steric environment of the metal center.
The presence of a carboxylate group, as in this compound, can influence the catalytic cycle in several ways. Its electron-withdrawing nature can affect the rate of oxidative addition and reductive elimination. Furthermore, the carboxylate group can act as a hemilabile ligand, coordinating to the metal center at certain stages of the catalytic cycle and dissociating at others to open up a coordination site for substrate binding. nih.gov
In the context of water oxidation by ruthenium complexes, the carboxylate group has been shown to be labile, allowing for the binding of water and facilitating proton-coupled electron transfer, which accelerates the catalytic turnover. nih.gov Similarly, in ruthenium-catalyzed ester hydrogenation, metal-ligand cooperation involving the pyridine ring is a key mechanistic feature. researchgate.net These examples underscore the diverse ways in which a functionalized bipyridine ligand can actively participate in and influence the catalytic cycle.
Integration into Materials Science for Advanced Applications
Development of Conductive Polymers and Organic Semiconductors
The integration of Methyl [3,3'-bipyridine]-5-carboxylate into polymeric structures is a promising avenue for creating novel conductive materials. The bipyridine unit, with its electron-deficient nitrogen atoms, can facilitate electron transport when incorporated into a conjugated polymer backbone. The ester functionality provides a site for further chemical modification, allowing for the fine-tuning of the polymer's electronic properties and solubility.
Coordination polymers incorporating bipyridyl ligands are a significant area of research. researchgate.netnih.govrsc.orgmdpi.comresearchgate.net These materials, formed by the self-assembly of metal ions and organic linkers like bipyridine derivatives, can exhibit diverse structures and functionalities, including electrical conductivity. researchgate.netrsc.org While specific research on polymers solely based on this compound is still developing, the foundational principles of using bipyridine ligands to construct conductive coordination polymers are well-established. researchgate.netrsc.org The ability of the bipyridine moiety to act as a bridge between metal centers is crucial for establishing charge transport pathways within the material.
Design and Fabrication of Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells
The photophysical properties of metal complexes derived from bipyridine ligands make them highly suitable for applications in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells. umich.eduresearchgate.net
In the context of organic solar cells (OSCs), the active layer typically consists of a blend of electron donor and acceptor materials. researchgate.netmdpi.com The molecular structure and energy levels of these materials are critical for efficient charge separation and transport. jmaterenvironsci.com Bipyridine-containing molecules can be engineered to function as either electron acceptors or as part of the donor structure. The incorporation of this compound into the active layer of an OSC could influence the material's absorption spectrum and charge transport properties. nih.govnih.gov The performance of OSCs is characterized by parameters such as power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). nih.govmdpi.com
Application as Photosensitizers in Energy Conversion Systems (e.g., Solar Cells)
Ruthenium(II) complexes containing bipyridine ligands have been extensively studied as photosensitizers in dye-sensitized solar cells (DSSCs). iaamonline.orgnih.govmdpi.comresearchgate.net These sensitizers are adsorbed onto a semiconductor surface (typically TiO2) and are responsible for light absorption and subsequent electron injection into the semiconductor's conduction band. The anchoring groups on the bipyridine ligands, often carboxylic acids, play a crucial role in binding the dye to the semiconductor surface.
The ancillary ligands in these ruthenium complexes can be modified to fine-tune the photophysical and electrochemical properties of the dye. nih.gov The introduction of hydrophobic chains or extended π-conjugated systems can improve light-harvesting efficiency and device stability. nih.goviaamonline.org While specific studies on ruthenium complexes with this compound as the primary ligand are not widely reported, its structural similarity to other bipyridine ligands used in high-performance DSSCs suggests its potential in this area. nih.goviaamonline.org The ester group could potentially be hydrolyzed to a carboxylic acid to serve as an anchoring group.
Engineering of Novel Advanced Materials
The versatility of this compound as a building block extends to the engineering of a wide range of advanced functional materials. iaamonline.orgnih.gov A significant area of application is in the construction of metal-organic frameworks (MOFs). mdpi.comnih.govacs.org MOFs are crystalline materials with porous structures, assembled from metal ions or clusters and organic linkers. The choice of the organic linker is critical in determining the topology, porosity, and functional properties of the resulting MOF. mdpi.comnih.gov
Bipyridine-based ligands, in conjunction with polycarboxylate linkers, have been used to create MOFs with interesting properties, including luminescence and catalytic activity. nih.govnih.gov The bipyridine unit can act as a structural component, while the carboxylate group can coordinate to metal centers. The ester functionality of this compound offers a handle for post-synthetic modification, allowing for the introduction of other functional groups into the MOF structure. Bismuth(III) coordination polymers, for example, have shown interesting photoluminescence properties. nih.gov
Computational and Theoretical Investigations of Methyl 3,3 Bipyridine 5 Carboxylate
Density Functional Theory (DFT) Calculations for Structural Optimization and Elucidation
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for elucidating the geometric and electronic structure of molecules like Methyl [3,3'-bipyridine]-5-carboxylate. This method calculates the electron density of a system to determine its energy and, consequently, its most stable three-dimensional arrangement.
Prediction and Analysis of Electronic Properties
Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and potential applications, especially in fields like materials science and catalysis.
Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and polarizability. For this compound, DFT calculations would determine the energies of these orbitals. The distribution of the HOMO and LUMO across the molecule would also be visualized. It is anticipated that the HOMO would be located primarily on the electron-rich pyridine (B92270) rings, while the LUMO may have significant contributions from the electron-withdrawing carboxylate group. These calculations are vital for predicting the molecule's behavior in electron transfer processes.
Modeling of Charge Transfer Characteristics within Complexes
Bipyridine ligands are renowned for their ability to form stable complexes with transition metals, often exhibiting interesting photophysical properties. These properties are frequently governed by charge transfer transitions. In a complex formed between a metal ion and this compound, a key process would be Metal-to-Ligand Charge Transfer (MLCT).
In an MLCT transition, an electron is excited from a metal-centered d-orbital to a ligand-centered π-orbital. Computational modeling, typically using Time-Dependent DFT (TD-DFT), can predict the energies and intensities of these transitions. For a complex of this compound, theoretical models would assess how the ester group influences the energy of the ligand's π orbitals and, consequently, the energy and nature of the MLCT bands. This is crucial for designing complexes with specific light-absorbing or emitting properties for applications in areas like solar energy conversion or as photosensitizers.
Molecular Dynamics Simulations for Understanding Self-Assembly Processes
While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of larger systems over time. MD simulations could be used to investigate how molecules of this compound or its metal complexes interact and potentially self-assemble into larger, ordered structures in different solvent environments. By simulating the movements and interactions of many molecules at once, MD can provide insights into the formation of thin films, crystals, or other supramolecular architectures, which are guided by intermolecular forces like π-π stacking and hydrogen bonding.
Theoretical Prediction of Spectroscopic Properties (e.g., UV-Visible Absorption, Emission)
Computational methods can predict a molecule's spectroscopic properties before it is even synthesized. Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for simulating UV-Visible absorption spectra.
For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations identify the specific electronic transitions responsible for each peak, such as π→π* transitions within the bipyridine system. Such theoretical spectra are invaluable for interpreting experimental results and understanding the electronic structure of the molecule.
Computational Approaches to Reaction Mechanism and Catalysis Elucidation
If this compound were to be used as a ligand in a catalytic system, computational chemistry would be a powerful tool to elucidate the reaction mechanism. DFT calculations can be used to map out the entire catalytic cycle. This involves locating the structures of all intermediates and, crucially, the transition states that connect them.
By calculating the energy of each species along the reaction pathway, a complete energy profile can be constructed. This profile reveals the rate-determining step of the reaction and provides insights into how the ligand's structure influences the catalyst's activity and selectivity. For instance, the steric and electronic properties of the methyl carboxylate group could be computationally analyzed to understand their impact on substrate binding and product release.
Derivatization and Further Functionalization Strategies for Methyl 3,3 Bipyridine 5 Carboxylate
Chemical Transformations of the Ester Group
The methyl ester group is a prime site for initial derivatization, providing a gateway to other important functional groups. The most common transformations are hydrolysis to the corresponding carboxylic acid and transesterification to other esters.
Hydrolysis to Carboxylic Acid: The ester can be readily hydrolyzed to [3,3'-bipyridine]-5-carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is typically faster and less prone to side reactions with the acid-sensitive bipyridine rings. The resulting carboxylate salt is then neutralized with acid in a separate step to yield the final carboxylic acid. This carboxylic acid derivative is a key intermediate, enabling further reactions such as amidation or conversion to an acyl chloride.
Enzymatic hydrolysis offers a green and highly selective alternative. Lipases, for instance, can catalyze ester hydrolysis under mild conditions, which is particularly advantageous for complex molecules with sensitive functional groups. nih.gov Studies on similarly structured biphenyl (B1667301) esters have shown that lipases can achieve chemoselective hydrolysis, a technique that could be valuable for selectively modifying one ester group in a poly-functionalized bipyridine system. nih.gov
Transesterification: Transesterification involves the conversion of the methyl ester into a different ester (e.g., ethyl, benzyl, or other alkyl esters) by reacting it with an alcohol in the presence of an acid or base catalyst. rsc.orgresearchgate.net This reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct. researchgate.net This strategy is useful for altering the steric bulk or solubility of the molecule. For instance, converting the methyl ester to a long-chain alkyl ester would increase its lipophilicity. Various catalysts, including mineral acids (H₂SO₄, HCl), metal alkoxides, and solid acid catalysts like Amberlyst-15, can be employed for this purpose. rsc.orgresearchgate.net
| Transformation | Reagents and Conditions | Product | Purpose/Advantage |
| Hydrolysis (Basic) | 1. NaOH or KOH (aq), Heat2. HCl or H₂SO₄ (aq) | [3,3'-Bipyridine]-5-carboxylic acid | Access to carboxylic acid for further derivatization (e.g., amide formation). |
| Hydrolysis (Enzymatic) | Lipase, Buffer (e.g., phosphate), Room Temp | [3,3'-Bipyridine]-5-carboxylic acid | High selectivity, mild conditions, environmentally friendly. nih.gov |
| Transesterification | R-OH (e.g., Ethanol, Benzyl alcohol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl [3,3'-bipyridine]-5-carboxylate | Modifies solubility, steric properties, and electronic character. rsc.orgevitachem.com |
Functionalization of the Bipyridine Ring System
The bipyridine core itself can be functionalized to introduce new properties, although its electron-deficient nature presents unique challenges and opportunities compared to electron-rich aromatic systems like benzene.
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com However, the pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. libretexts.org In the case of this compound, both pyridine rings are deactivated. Furthermore, the methyl carboxylate group is an electron-withdrawing group, which provides additional deactivation of the ring to which it is attached.
Consequently, electrophilic substitution reactions such as nitration or halogenation require harsh conditions and often result in low yields. libretexts.org The reaction mechanism involves the attack of an electrophile on the pi-system of the ring, forming a cationic intermediate known as a sigma complex. libretexts.org The stability of this intermediate determines the reaction rate. libretexts.org For pyridine, attack at the 3- and 5-positions is generally favored over the 2-, 4-, and 6-positions because it avoids placing the positive charge directly on the electronegative nitrogen atom. In this compound, the existing substitution pattern will direct incoming electrophiles to the remaining available positions, with a general preference for the ring that does not bear the deactivating ester group.
This method allows for the introduction of functional groups that might not be compatible with the initial MOF synthesis conditions. researchgate.net For example, if a bipyridine ligand containing a reactive primary amine were used, it could be modified within the MOF via acylation or reductive amination. rsc.org A notable PSM reaction is chloromethylation, where an aromatic ring within a MOF can be functionalized with a -CH₂Cl group, which then serves as a handle for a wide range of nucleophilic substitutions. rsc.org This two-step process could potentially be applied to the bipyridine core of the coordinated this compound ligand to introduce new functionalities.
The introduction of diverse functional groups is essential for tuning the properties of the molecule for specific applications. This can be achieved through a combination of the strategies discussed above.
Via the Carboxylate Group: The carboxylic acid, obtained from ester hydrolysis, is a versatile precursor. It can be converted into an acyl chloride, which then reacts with various nucleophiles (alcohols, amines, thiols) to form a wide array of esters, amides, and thioesters.
Via Ring Functionalization: Although direct electrophilic substitution is challenging, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are highly effective for functionalizing pyridine rings. These reactions typically require a halogenated bipyridine precursor. Therefore, synthesizing a bromo- or iodo-substituted version of this compound would open up pathways to introduce alkyl, aryl, or alkynyl groups.
Via Post-Synthetic Modification: As discussed, PSM on a coordinated ligand allows for the incorporation of functionalities like amines, amides, and others within a structured material, which can be used to tune the material's properties, such as its affinity for specific guest molecules. uni-bayreuth.deacs.org
| Target Functional Group | Synthetic Strategy | Precursor Molecule | Potential Reagents |
| Carboxylic Acid | Ester Hydrolysis | This compound | NaOH, then H₃O⁺ |
| Amide (-CONHR) | Amidation | [3,3'-Bipyridine]-5-carboxylic acid | 1. SOCl₂ or Oxalyl Chloride2. R-NH₂ |
| Aryl/Alkyl Group | Suzuki Cross-Coupling | Bromo-[3,3'-bipyridine]-5-carboxylate | Aryl/Alkyl-boronic acid, Pd catalyst, Base |
| Secondary Amine (-NHR) | Tandem Condensation-Reduction (PSM) | Amine-functionalized bipyridine ligand in a MOF | Aldehyde/Ketone, then NaBH₄ rsc.org |
| Ether (-OR) | Nucleophilic Substitution (PSM) | Chloromethylated bipyridine ligand in a MOF | R-O⁻Na⁺ rsc.org |
Advanced Spectroscopic and Electrochemical Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Complex Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Methyl [3,3'-bipyridine]-5-carboxylate and its coordination complexes in solution. vanderbilt.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's structure. bibliotekanauki.pl
In a typical ¹H NMR spectrum of a bipyridine derivative, the protons on the pyridine (B92270) rings resonate in the aromatic region, generally between 7.0 and 9.0 ppm. urfu.ru The precise chemical shifts and coupling constants (J-values) are highly sensitive to the electronic effects of substituents and the coordination of a metal ion. For this compound, the protons on the pyridine ring bearing the methyl ester group are expected to be shifted downfield due to the electron-withdrawing nature of the ester. Upon complexation with a metal, significant changes in the chemical shifts of the protons adjacent to the nitrogen atoms are observed, providing direct evidence of coordination. wikipedia.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework. researchgate.net The carbonyl carbon of the methyl ester group typically appears in the downfield region of the spectrum (around 165-175 ppm). The chemical shifts of the pyridine ring carbons are also diagnostic and are influenced by the substituent and coordination. urfu.ru Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are often employed to establish the connectivity between protons and carbons, confirming the structural assignment.
Table 1: Representative ¹H and ¹³C NMR Data for Bipyridine Carboxylate Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 5-p-Tolyl-2,2′-bipyridine-5′-carboxylic acid | DMSO-d6 | 2.38 (s, 3H), 7.33–7.38 (m, 2H), 7.72–7.76 (m, 2H), 8.27 and 8.43 (dd, 1H), 8.53 and 8.55 (d, 1H), 9.06 and 9.18 (d, 1H) | 21.2, 120.8, 122.0, 127.0, 127.3, 130.3, 133.8, 135.8, 136.9, 138.7, 138.9, 147.5, 150.6, 152.8, 158.2, 166.5 |
Comprehensive UV-Visible Absorption and Emission Spectroscopy of Complexes and Assemblies
UV-Visible absorption and emission spectroscopy are fundamental techniques for probing the electronic transitions in this compound and its metal complexes. researchgate.netijprajournal.com The UV-Vis spectrum of the free ligand is typically characterized by intense absorption bands in the ultraviolet region, corresponding to π → π* transitions within the bipyridine aromatic system. researchgate.netsharif.edu
Upon coordination to a transition metal, new absorption bands often appear in the visible region. These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π-orbital. nih.gov The energy of these MLCT bands is sensitive to the nature of the metal, the solvent, and the substituents on the bipyridine ligand. The electron-withdrawing methyl carboxylate group in this compound is expected to lower the energy of the π-orbitals, leading to a red-shift of the MLCT absorption band compared to unsubstituted bipyridine complexes.
Many transition metal complexes of bipyridine ligands are luminescent, and their emission properties are of great interest for applications in sensing, imaging, and optoelectronics. The emission from these complexes typically originates from the lowest-energy triplet MLCT state (³MLCT). The emission wavelength, quantum yield, and lifetime are key parameters that are influenced by the structure of the complex and its environment. nih.gov
Table 2: Representative UV-Vis Absorption Data for a Ruthenium Bipyridyl Complex
| Complex | Solvent | Absorption λmax (nm) (ε, M⁻¹cm⁻¹) |
| [Ru(bpy)₂(CN-Me-bpy)]²⁺ | Acetonitrile | 285 (75,000), 440 (15,000) |
Cyclic Voltammetry and Investigation of Electrochemical Properties
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of this compound and its metal complexes. wikipedia.orgossila.com CV provides information about the reduction and oxidation potentials of a molecule, the stability of the redox species, and the kinetics of electron transfer processes. nih.gov
The free this compound ligand is expected to exhibit reduction waves corresponding to the acceptance of electrons into its π*-orbitals. The presence of the electron-withdrawing methyl carboxylate group should make the ligand easier to reduce compared to unsubstituted bipyridine.
In metal complexes, the cyclic voltammogram can reveal both metal-centered and ligand-centered redox processes. For example, a ruthenium(II) complex of a bipyridine ligand typically shows a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple and a series of one-electron reductions of the bipyridine ligands. nih.gov The potentials of these redox events are influenced by the electronic properties of the ligands. The electrochemical behavior of cobalt-pyridine-3,5-di-carboxylate-MOF has been investigated, showing battery-like characteristics with pronounced redox active peaks. nih.gov
Table 3: Electrochemical Data for a Cobalt-Pyridine-3,5-di-carboxylate Metal-Organic Framework
| Material | Scan Rates (mV s⁻¹) | Key Observation |
| Co-PDC-MOF | 3, 10, 30, 50 | Pronounced redox active peaks indicating battery-like characteristics. |
Single Crystal X-ray Diffraction Analysis of Molecular and Supramolecular Structures
Application of Other Advanced Spectroscopic Techniques (e.g., Resonance Raman, EPR)
While NMR, UV-Vis, and CV are the most common techniques for characterizing bipyridine ligands and their complexes, other advanced spectroscopic methods can provide further insights.
Resonance Raman spectroscopy can be used to probe the vibrational modes of a molecule that are coupled to an electronic transition. By tuning the excitation wavelength to coincide with an MLCT absorption band of a metal complex, the Raman signals of the bipyridine ligand can be selectively enhanced, providing information about the structure of the excited state.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons. While the diamagnetic free ligand and its closed-shell metal complexes are EPR-silent, the technique can be used to characterize paramagnetic species generated through redox reactions. For example, the one-electron reduced form of a bipyridine complex, containing a ligand-based radical anion, would be EPR active.
At present, there is limited specific data in the public domain regarding the application of these particular advanced techniques to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
